(Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Overview
Description
(Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is a chemical compound that belongs to the class of imines It is characterized by the presence of a methoxyphenyl group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE typically involves the condensation of 4-methoxybenzaldehyde with 4-phenylpiperazine. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the imine bond. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts such as acetic acid or sodium acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of (Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHYLAMINE.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
(Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHYLAMINE: A reduced form of the imine compound.
4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANONE: A ketone derivative.
4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANOL: An alcohol derivative.
Uniqueness
(Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is unique due to its imine functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-22-18-9-7-16(8-10-18)15-19-21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b19-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSGMPCTCSELMI-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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